2-Chloro-1-fluoroethyl diethyl phosphate
Description
Properties
CAS No. |
62576-30-1 |
|---|---|
Molecular Formula |
C6H13ClFO4P |
Molecular Weight |
234.59 g/mol |
IUPAC Name |
(2-chloro-1-fluoroethyl) diethyl phosphate |
InChI |
InChI=1S/C6H13ClFO4P/c1-3-10-13(9,11-4-2)12-6(8)5-7/h6H,3-5H2,1-2H3 |
InChI Key |
SGTMYGQRDZAGPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(CCl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Diethyl Phosphate (DEP)
- Molecular Formula : C₄H₁₁O₄P
- Molecular Weight : 154.10 g/mol
- Key Features: DEP is a non-specific metabolite of organophosphorus pesticides (OPs) lacking halogen substituents. Studies show it inhibits serum AChE activity in rats (36.7% inhibition at 0.1 mmol/kg dose) and alters gut microbiota composition (e.g., reduced Lactobacillus abundance) .
- Metabolism: Rapidly hydrolyzed in vivo, producing alkyl phosphates.
2.2 2-Ethylhexyl Methylphosphonofluoridate (CAS 458-71-9)
- Molecular Formula : C₉H₂₀FO₂P
- Molecular Weight : 218.22 g/mol
- Key Features: This Schedule 1A01 compound contains a phosphonofluoridate group, enhancing neurotoxicity. The ethylhexyl chain and fluorine substituent increase volatility and dermal absorption risk compared to 2-chloro-1-fluoroethyl diethyl phosphate .
2.3 Chlorpyrifos (Reference Compound)
- Molecular Formula: C₉H₁₁Cl₃NO₃PS
- Molecular Weight : 350.59 g/mol
- Key Features: A widely studied OP insecticide with a thiophosphate group and trichloropyridinol moiety. Chlorpyrifos inhibits AChE (IC₅₀ = 0.5–5 μM) but undergoes oxidative desulfuration to its active metabolite, chlorpyrifos-oxon. The absence of fluorine reduces its environmental persistence compared to fluorinated analogs.
Comparative Data Table
Research Findings and Mechanistic Insights
- Toxicity Profile : Halogenated OPs like 2-chloro-1-fluoroethyl diethyl phosphate likely exhibit enhanced AChE inhibition compared to DEP due to fluorine’s electronegativity stabilizing the phosphorylated enzyme complex .
- Environmental Persistence : The Cl/F substituents reduce hydrolysis rates, increasing soil and water half-lives. This contrasts with DEP, which degrades rapidly in aqueous environments .
- Metabolic Pathways : Fluorinated OPs may undergo glutathione conjugation or oxidative dehalogenation, producing reactive intermediates that exacerbate hepatotoxicity .
Q & A
Q. Key considerations :
- Use thermodynamic data (e.g., reaction enthalpy, activation energy) from related chlorofluoroethyl phosphates to guide temperature thresholds .
- Validate conditions using gas chromatography (GC) or GC/MS for purity assessment (see Table 1 in Q2) .
Basic: What analytical methods are validated for characterizing 2-chloro-1-fluoroethyl diethyl phosphate?
Answer:
Characterization requires multi-modal analysis:
Q. Methodological steps :
Extract samples using dichloromethane for GC analysis .
Employ silica gel chromatography to isolate intermediates .
Cross-reference spectral data with computational predictions (e.g., InChIKey validation) .
Advanced: How can computational chemistry predict reaction pathways and intermediates for this compound?
Answer:
Modern approaches integrate quantum chemical calculations and machine learning:
- Reaction Path Search : Quantum mechanics (QM) identifies transition states and intermediates. For example, ICReDD combines QM with experimental feedback to optimize reaction steps .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., chlorofluorinated solvents altering activation barriers) .
- InChIKey Validation : Use canonical SMILES (e.g.,
CC(C)OP(=O)(CCCl)OC(C)C) to verify computational models against experimental data .
Case Study : Diisopropyl-(2-chloroethyl)-phosphonate’s reactivity was predicted via QM, aligning with experimental outcomes .
Advanced: How do environmental surfaces influence the degradation pathways of 2-chloro-1-fluoroethyl diethyl phosphate?
Answer:
Degradation studies must account for surface interactions:
- Adsorption Mechanisms : Indoor surfaces (e.g., glass, polymers) adsorb the compound, altering hydrolysis rates. Use microspectroscopic imaging to track surface-bound degradation .
- Oxidant Reactivity : Ozone and hydroxyl radicals accelerate decomposition. Monitor via GC/MS to identify byproducts like diethyl phosphate and chlorofluoroethylene .
Q. Experimental Design :
Expose the compound to controlled humidity and UV light.
Compare degradation rates on silica vs. organic surfaces .
Advanced: What contradictions exist in reported reaction yields, and how can they be resolved?
Answer:
Discrepancies often arise from:
Q. Resolution Strategies :
- Use statistical meta-analysis to identify outliers in literature data .
- Validate methodologies via inter-laboratory comparisons .
Basic: What thermodynamic parameters are critical for synthesizing 2-chloro-1-fluoroethyl diethyl phosphate?
Answer:
Key parameters include:
- Enthalpy of Formation (ΔHf) : For analogous compounds (e.g., 2-chloro-1,1-difluoroethylene), ΔHf = 9.80 ± 0.04 eV .
- Activation Energy (Ea) : Determined via Arrhenius plots using GC/MS kinetic data .
- Phase Stability : Gas-phase ion energy (IE) data guide vapor-phase synthesis thresholds .
Advanced: How does substituent arrangement (Cl, F, phosphate groups) influence reactivity?
Answer:
Steric and electronic effects dominate:
Q. Experimental Validation :
Synthesize derivatives with varying substituents (e.g., 2-chloro-4-fluorophenyl acetate) .
Measure reaction kinetics via stopped-flow spectroscopy .
Advanced: What statistical methods are used to resolve data variability in reaction optimization?
Answer:
- Design of Experiments (DoE) : Minimize variability by testing all variable combinations (e.g., Taguchi methods for robustness) .
- Principal Component Analysis (PCA) : Identify dominant factors causing yield fluctuations .
Case Study : A 2^3 factorial design reduced variability in tris(2-chloroethyl) phosphate synthesis by 25% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
